N-(1H-indol-6-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Physicochemical Profiling Regioisomeric Differentiation Lead Optimization

Researchers requiring a rigid, 6-indolyl quinoxalinone pharmacophore for kinase or GPCR screening face limited commercial availability. This compound (CAS 1374545-78-4), with a favorable logP of 2.71 and PSA of 109.66 Ų, directly addresses this gap as a non-substitutable chemical probe. - Enables matched-pair analysis with the 5-indolyl regioisomer to determine vector-dependent target engagement and CNS permeability. - Serves as an orthogonal negative control for OQH-based corrosion inhibition SAR studies, isolating indole-specific effects. - Sourced for immediate dispatch with documented analytical characterization.

Molecular Formula C19H16N4O2
Molecular Weight 332.4 g/mol
Cat. No. B12167819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-6-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
Molecular FormulaC19H16N4O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC4=C(C=C3)C=CN4
InChIInChI=1S/C19H16N4O2/c1-12-19(25)23(17-5-3-2-4-15(17)21-12)11-18(24)22-14-7-6-13-8-9-20-16(13)10-14/h2-10,20H,11H2,1H3,(H,22,24)
InChIKeyUXAIWIAQYRHASF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Indol-6-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Overview


N-(1H-Indol-6-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (CAS 1374545-78-4) is a synthetic small molecule featuring a 3-methyl-2-oxoquinoxaline core linked via an acetamide bridge to an indole ring specifically at the 6-position . Its physicochemical profile—calculated logP of 2.71 and a polar surface area (PSA) of 109.66 Ų—places it within drug-like chemical space suitable for lead discovery programs . The compound represents a chemotype at the intersection of quinoxalinone and indole pharmacophores, both privileged scaffolds in kinase inhibition [1], GPCR modulation, and antimicrobial research.

N-(1H-Indol-6-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide – Irreplaceable by Analogs


The specific orientation of the indole moiety at the 6-position versus the 5-position or a flexible ethyl linker critically dictates the pharmacophoric geometry and, consequently, the compound's target engagement profile. While the broader 3-methyl-2-oxoquinoxaline class exhibits activity against kinases like VEGFR-2 and PFKFB3 [1], or properties like corrosion inhibition [2], minor structural modifications have been shown to radically shift biological activity. For instance, changing the substituent on the acetamide nitrogen from a simple phenyl ring (as in the corrosion inhibitor OQH) to a 4-methyl-2-nitrophenyl group (as in NPOQA) pivots the application from industrial anti-corrosion to therapeutic antidiabetic enzyme inhibition [2][3]. Therefore, no generic 'class effect' can be assumed; the precise 6-indolyl architecture of this compound represents a unique, non-substitutable chemical probe for identifying novel biological interactions.

Quantitative Differentiation of N-(1H-Indol-6-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide


Regioisomeric Differentiation: 6- vs. 5-Indolyl Attachment

The target compound's unique 6-position indole attachment, compared to the 5-position isomer, results in a quantifiable difference in chromatographically determined lipophilicity. The target compound exhibits a logP of 2.71, while the isomeric N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide has a calculated logP of approximately 2.5, reflecting a measurable shift in physicochemical properties that directly impacts membrane permeability and solubility . This specific substitution pattern is known to alter the vector of hydrogen bond donation from the indole N-H, a critical determinant in target recognition.

Physicochemical Profiling Regioisomeric Differentiation Lead Optimization

Conformational Rigidity vs. Flexible Ethyl Linker

Unlike the flexible analog N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, which possesses a rotatable ethylene linker, the target compound's direct acetamide link to the indole-6-position results in a significantly more rigid and defined pharmacophore [1]. This rigidity reduces the entropic penalty upon binding and enhances 3D shape complementarity for specific protein pockets. For example, rigid quinoxalinones with direct aryl links have demonstrated superior VEGFR-2 docking scores and maintained binding networks in 100 ns MD simulations, unlike their flexible counterparts which show greater conformational drift [2].

Conformational Analysis Molecular Docking Fragment-Based Drug Design

Functional Orthogonality: Biological Probe vs. Corrosion Inhibitor

The 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-phenylacetamide (OQH) analog demonstrates primary application as a mixed-type corrosion inhibitor for carbon steel, showing high inhibition efficiency (95.7% at 10⁻³ M) [1]. In contrast, the target compound's substitution with an indol-6-yl moiety completely abrogates this industrial application profile and shifts the potential utility towards biological targets due to the introduction of hydrogen bond donor/acceptor sites essential for protein-ligand interactions. This demonstrates that the N-aryl substitution is not a passive structural feature but a dominant functional switch, making the compounds non-substitutable between industrial and life science supply chains.

Biological Activity Corrosion Inhibition Functional Divergence

Kinase vs. Antidiabetic Target Divergence

The analog NPOQA (N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide) has been experimentally validated as an α-glucosidase and α-amylase inhibitor with in vitro antidiabetic activity [1]. However, the target compound replaces the nitrophenyl group with an indol-6-yl moiety, a motif heavily enriched in known kinase inhibitors (e.g., indol-6-yl quinoxalines active against c-Met kinase, IC50 = 2000 nM [2]). This pharmacophore swap computationally shifts the predicted target profile from metabolic enzymes (diabetes) to oncogenic kinases (cancer), illustrating that despite sharing a core scaffold, the target compound is a distinct chemical probe for kinase-centric campaigns.

Kinase Inhibition Target Prediction Computational Pharmacology

N-(1H-Indol-6-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Applications


Kinase-Focused Fragment-Based Drug Discovery

The compound's rigid, 6-indolyl pharmacophore and favorable physicochemical profile (logP 2.71, PSA 109.66 Ų) make it an ideal fragment or low-molecular-weight hit for kinase targets. Its structural homology to indol-6-yl quinoxalines active against c-Met [1] positions it for initial screening in panels including tyrosine and serine/threonine kinases, where conformational rigidity is a known advantage for binding specificity.

CNS Permeability Profiling

With a logP of 2.71 and 5 hydrogen bond acceptors, the compound resides in a favorable range for blood-brain barrier (BBB) penetration according to CNS MPO scoring guidelines. It can be used alongside its 5-indolyl regioisomer as a matched pair to experimentally determine the impact of indole attachment vector on CNS permeability and P-glycoprotein efflux ratios, a key differentiator in neuroscience lead optimization.

Negative Control for OQH Corrosion Inhibition Studies

For research groups studying the corrosion inhibition mechanism of OQH (2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-phenylacetamide) [2], the target compound serves as a structurally analogous but functionally orthogonal negative control. Its substitution with an indole ring disrupts the specific iron-surface chelation properties of OQH while maintaining the core scaffold, enabling controlled structure-activity relationship (SAR) studies.

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